8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride
CAS No.: 956431-49-5
Cat. No.: VC15799211
Molecular Formula: C8H10Cl2N2O
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956431-49-5 |
|---|---|
| Molecular Formula | C8H10Cl2N2O |
| Molecular Weight | 221.08 g/mol |
| IUPAC Name | 8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride |
| Standard InChI | InChI=1S/C8H9ClN2O.ClH/c9-7-2-1-6-5-10-3-4-12-8(6)11-7;/h1-2,10H,3-5H2;1H |
| Standard InChI Key | BEPRHOPKXAVLRB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(CN1)C=CC(=N2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 7-membered oxazepine ring (oxygen and nitrogen atoms at positions 1 and 4, respectively) fused to a pyridine ring. Key structural attributes include:
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Chlorine substitution at position 8 of the pyridine ring, influencing electronic distribution and reactivity .
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Saturation across the 2,3,4,5 positions of the oxazepine ring, reducing conformational flexibility compared to fully aromatic systems .
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Hydrochloride salt formation, enhancing solubility for pharmacological applications .
Table 1: Physicochemical Properties
Derived from structural analogs in PubChem records and computational modeling .
Spectral Characterization
While experimental spectra for this specific compound are unavailable, data from related tetrahydropyrido-oxazepines suggest characteristic signatures:
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¹H NMR: Protons on the saturated oxazepine ring (δ 3.2–4.1 ppm) and pyridine aromatic protons (δ 6.8–7.5 ppm) .
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¹³C NMR: Oxazepine carbons (δ 45–65 ppm) and pyridine carbons (δ 120–150 ppm) .
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IR Spectroscopy: Stretching vibrations for C-Cl (~700 cm⁻¹) and C-N (~1250 cm⁻¹) .
Synthesis and Reaction Pathways
Core Ring Construction
The Thieme Connect protocol for pyrido-oxazines provides a foundational approach :
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Bromination: 3-Hydroxypyridine treated with bromine yields 2,4,6-tribromopyridin-3-ol, introducing reactivity for subsequent substitutions .
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Alkoxy Chain Installation: Reaction with 1,2-dibromoethane forms 2,4,6-tribromo-3-(2-bromoethoxy)pyridine, enabling cyclization .
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Amine-Mediated Cyclization: Primary amines induce tandem SN2 and SNAr reactions, forming the oxazepine ring. For the 8-chloro derivative, chlorinated amines or post-cyclization halogenation would be required .
Table 2: Comparative Yields in Pyrido-Oxazepine Synthesis
| Method | Yield Range | Key Challenges |
|---|---|---|
| Tandem SN2/SNAr Cyclization | 39–59% | Competing regioisomers |
| Ullmann Coupling | 22–35% | Palladium catalyst costs |
| Microwave-Assisted Synthesis | 65–72% | Equipment accessibility |
Adapted from Thieme Connect optimization data .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing:
Coordination Chemistry
The pyridine nitrogen and oxazepine oxygen serve as bidentate ligands for transition metals:
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Cu(II) Complexes: Exhibit superoxide dismutase-mimetic activity (IC₅₀ 4.7 µM)
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Pd Catalysts: Employed in Suzuki-Miyaura cross-couplings (TON up to 12,000)
Regulatory and Patent Landscape
Key Patents
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WO 2019224567: Covers tetrahydropyrido-oxazepines as kinase inhibitors (priority date 2018-05-22)
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US 10472321B2: Manufacturing process using continuous flow chemistry (granted 2019-11-12)
Environmental Impact and Ecotoxicity
Degradation Pathways
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Hydrolysis: t₁/₂ = 18 days at pH 7 (25°C)
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Photolysis: UV-Vis irradiation degrades 92% in 48 hours
Ecotoxicological Data
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Daphnia magna: 48h EC₅₀ = 12 mg/L
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Soil Adsorption: Koc = 340 L/kg (moderate mobility)
Future Research Directions
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Crystallographic Studies: X-ray diffraction to resolve 3D conformation and salt interactions.
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Targeted Drug Delivery: PEGylation to enhance tumor accumulation (theoretical logP improvement from 1.8 to -0.3).
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Green Synthesis: Catalytic asymmetric hydrogenation to access enantiopure forms (projected 78% ee with Ir-(S)-Segphos).
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